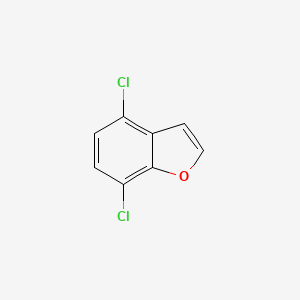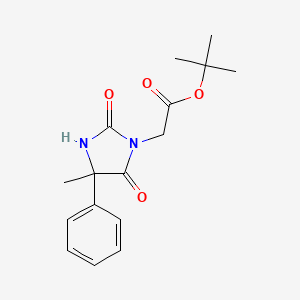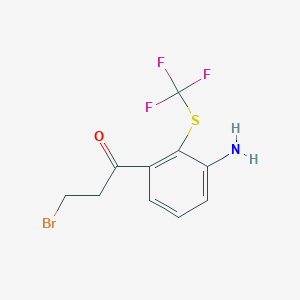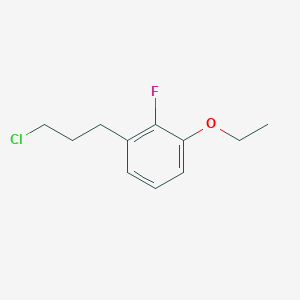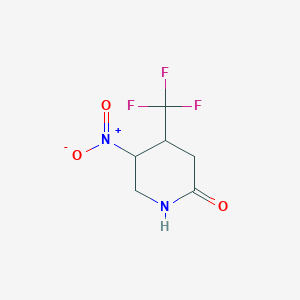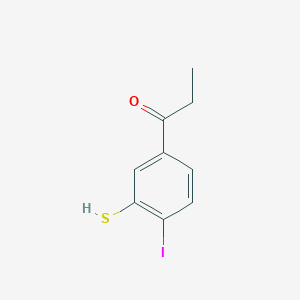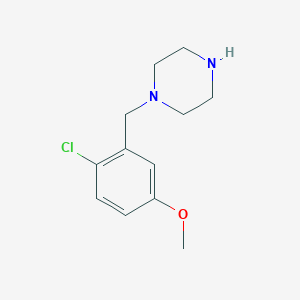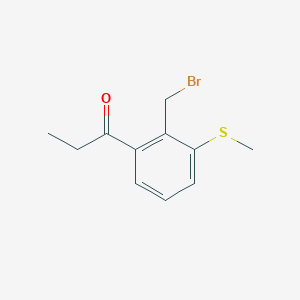
2-Chloroethyl dibutylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a corresponding carbamate derivative.
Hydrolysis: The major products are dibutylcarbamic acid and 2-chloroethanol.
科学的研究の応用
2-Chloroethyl dibutylcarbamate has several applications in scientific research:
作用機序
The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .
類似化合物との比較
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
特性
分子式 |
C11H22ClNO2 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC名 |
2-chloroethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3 |
InChIキー |
JWAFUEZHZLGXRS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


